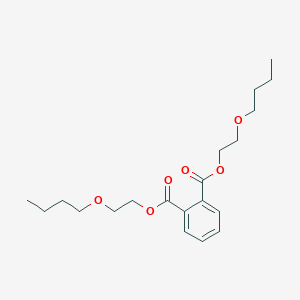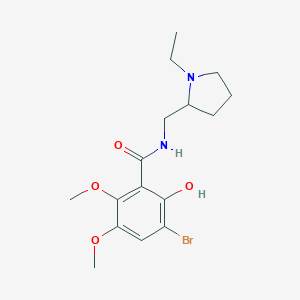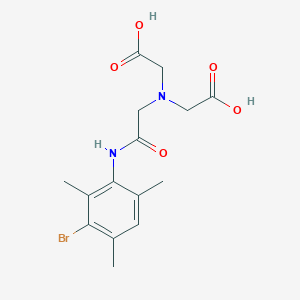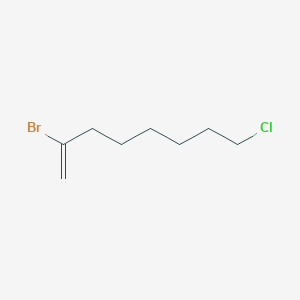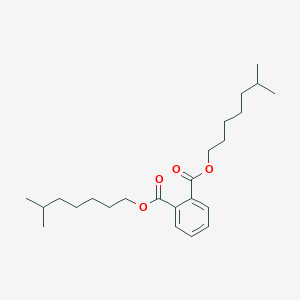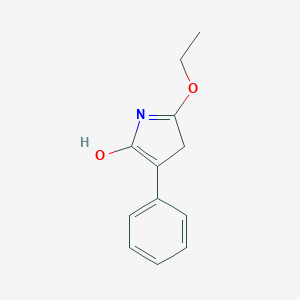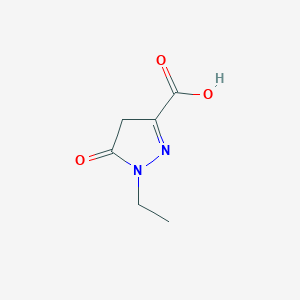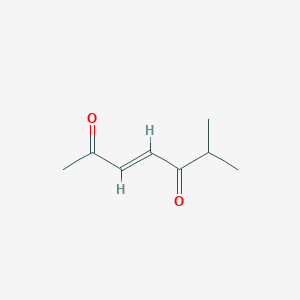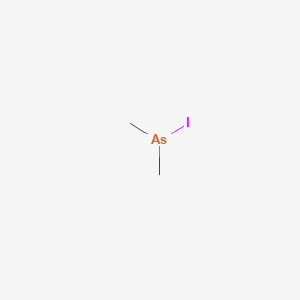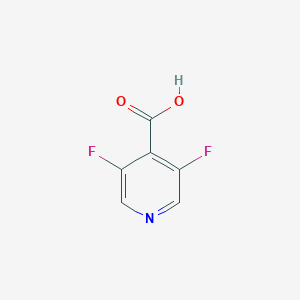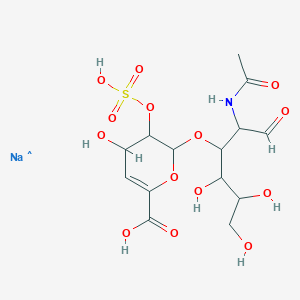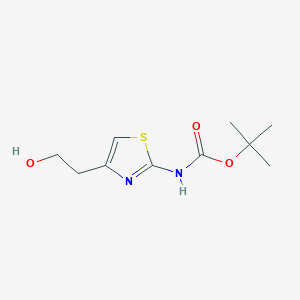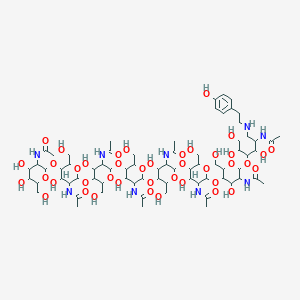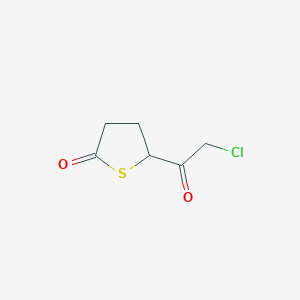![molecular formula C18H23FO3 B129198 (8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 148044-31-9](/img/structure/B129198.png)
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as Fluoxymesterone and is a derivative of testosterone. It has been extensively studied for its unique properties and potential applications in medicinal and pharmaceutical research.
Wirkmechanismus
Fluoxymesterone works by binding to androgen receptors in the body, which are responsible for regulating the expression of genes involved in the development and maintenance of male characteristics. By binding to these receptors, Fluoxymesterone can promote the growth of muscle tissue, increase bone density, and improve the overall health and well-being of individuals.
Biochemische Und Physiologische Effekte
Fluoxymesterone has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which can lead to an increase in muscle mass and strength. It also has the potential to increase bone density, which can help to prevent osteoporosis and other bone-related diseases. Additionally, Fluoxymesterone has been shown to have anti-inflammatory properties, which can help to reduce the risk of certain diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoxymesterone has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively target androgen receptors, making it a useful tool for studying the effects of androgens on the body. Additionally, Fluoxymesterone has been shown to have a relatively long half-life, which can make it easier to administer and study in lab settings. However, one of the main limitations of Fluoxymesterone is its potential for toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving Fluoxymesterone. One area of interest is its potential use in the treatment of breast cancer and other types of cancer. Researchers are also exploring the potential of Fluoxymesterone as a treatment for osteoporosis and other bone-related diseases. Additionally, there is interest in studying the effects of Fluoxymesterone on cognitive function and brain health, as well as its potential use in hormone replacement therapy. Further research is needed to fully understand the potential applications and limitations of Fluoxymesterone in various fields of research.
Synthesemethoden
The synthesis of Fluoxymesterone involves several steps, including the reduction of testosterone and the introduction of a fluoro group at the 2-position of the steroid nucleus. The synthesis process is complex and requires expertise in organic chemistry. Various methods have been developed for the synthesis of Fluoxymesterone, including the use of palladium-catalyzed reactions, hydrogenation, and fluorination.
Wissenschaftliche Forschungsanwendungen
Fluoxymesterone has been extensively studied for its potential applications in medicinal and pharmaceutical research. It has been shown to have anti-tumor properties and has been investigated as a potential treatment for breast cancer, prostate cancer, and other types of cancer. The compound has also been studied for its potential use in hormone replacement therapy and has been shown to increase bone density and muscle mass in clinical trials.
Eigenschaften
CAS-Nummer |
148044-31-9 |
|---|---|
Produktname |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
Molekularformel |
C18H23FO3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)20)2-3-11-12(9)8-14(19)17(22)16(11)21/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
InChI-Schlüssel |
RRMDJMJTCAKGBL-ZICKVNAASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)F)O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)F)O)O |
Synonyme |
2-fluoro-4-hydroxyestradiol 2F4OHE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



